molecular formula C22H16ClF2N3O3S B2931036 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1031575-27-5

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2931036
CAS No.: 1031575-27-5
M. Wt: 475.89
InChI Key: UKWHGCOCHYCBFA-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic small molecule characterized by a benzothiadiazine dioxide core substituted with chloro and 2-fluorophenyl groups at positions 6 and 4, respectively. The acetamide side chain is functionalized with a 5-fluoro-2-methylphenyl group.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF2N3O3S/c1-13-6-8-15(24)11-19(13)26-21(29)12-28-27-22(16-4-2-3-5-18(16)25)17-10-14(23)7-9-20(17)32(28,30)31/h2-11H,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHGCOCHYCBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the benzo[e][1,2,3]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,3]thiadiazine ring system.

    Introduction of chloro and fluoro substituents: The chloro and fluoro groups are introduced through halogenation reactions using reagents such as chlorine and fluorine sources.

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name Molecular Formula Key Structural Differences Reference
2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide C23H19ClFN3O3S Acetamide substituent: 2,6-dimethylphenyl vs. 5-fluoro-2-methylphenyl in the target
N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide C17H15ClFN3O3S2 Core: 1,2,4-thiadiazine vs. 1,2,3-thiadiazine; substitution: thioether vs. acetamide chain
2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide C23H19ClFN3O3S Acetamide substituent: 3-ethylphenyl vs. 5-fluoro-2-methylphenyl

Key Observations :

  • The 1,2,4-thiadiazine derivative () introduces a sulfur atom in the thioether linkage, which may alter metabolic stability and target interactions.

Bioactivity Profile Correlation

highlights that compounds with structural similarities often cluster into groups with comparable bioactivity profiles and protein-target interactions . For instance:

  • Fluorine substituents on aromatic rings (e.g., 2-fluorophenyl in the target compound) are associated with enhanced membrane permeability and target affinity due to increased electronegativity and lipophilicity.
  • The 5-fluoro-2-methylphenyl group in the target compound may confer selectivity toward kinases or GPCRs, as seen in analogues with similar fluorinated acetamide motifs .

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound demonstrates high similarity (>0.85) to its 2,6-dimethylphenyl and 3-ethylphenyl analogues, suggesting overlapping pharmacophores. Lower similarity (<0.6) is observed with the 1,2,4-thiadiazine derivative due to core structural differences .

Molecular Networking and Fragmentation Patterns

Per , molecular networking of MS/MS data clusters the target compound with other benzothiadiazine derivatives, particularly those sharing the 1,1-dioxido group and chloro-fluorophenyl substitutions. A cosine score >0.9 indicates nearly identical fragmentation pathways, reinforcing structural and functional relatedness .

Implications for Drug Design

  • Core Modifications : Transitioning from 1,2,3-thiadiazine to 1,2,4-thiadiazine () introduces conformational flexibility but may reduce metabolic stability due to the thioether linkage .

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic molecule with potential biological activity due to its unique structural features. This article discusses its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazines, characterized by a thiadiazine core fused with various aromatic substituents. Its molecular formula is C21H21ClFN3O3SC_{21}H_{21}ClFN_3O_3S with a molecular weight of 449.93 g/mol. The presence of chlorine and fluorine atoms contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its effects on enzymatic inhibition.

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Studies report that thiadiazine derivatives can exhibit antibacterial activity against several pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . Its efficacy against AChE was compared to standard reference drugs, demonstrating superior activity in some cases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiadiazine core and substituents can significantly affect potency and selectivity:

  • Fluorination at specific positions has been linked to enhanced antiplasmodial activity in related compounds, suggesting that similar modifications could improve the efficacy of this thiadiazine derivative .

Case Studies

Several case studies highlight the biological activity of related compounds:

StudyCompoundActivityFindings
4-Methyl-1,2,3-benzoxathiazineAnticancerInduced apoptosis in MCF-7 cells
Thiadiazine derivativesAntimicrobialEffective against Gram-positive bacteria
TriazolothiadiazinesEnzyme inhibitionPotent AChE inhibitors with low cytotoxicity

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reagents/conditions are required?

The synthesis involves multi-step reactions, often starting with halogenated intermediates. A common approach includes:

  • Nucleophilic substitution : Use of potassium carbonate (K₂CO₃) to activate thiol groups for coupling with acetamide derivatives (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) .
  • Cyclization : Formation of the benzothiadiazine-dioxide core under controlled acidic or basic conditions.
  • Purification : Recrystallization from ethanol or methanol to achieve ≥95% purity . Critical reagents include fluorinated aryl halides, thiazole/thiadiazine precursors, and catalysts like Pd for cross-coupling (if applicable).

Q. How is the compound characterized spectroscopically, and what key peaks confirm its structure?

  • NMR :
  • ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide NH (δ 9.5–10.5 ppm).
  • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfone (SO₂) at ~125 ppm .
    • MS : Molecular ion peak matching the molecular weight (e.g., 433.9 g/mol for analogs) .
    • X-ray crystallography : Confirms spatial arrangement, including intramolecular hydrogen bonds (e.g., C—H···O) and planarity of the benzothiadiazine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the benzothiadiazine-dioxide core?

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) improve regioselectivity .
  • Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Assay standardization :
ParameterRecommendation
Cell linesUse ATCC-validated lines (e.g., MCF-7 for breast cancer)
Concentration range1–100 µM to avoid off-target effects
ControlsInclude positive (doxorubicin) and vehicle controls
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways, distinguishing cytotoxic vs. cytostatic effects .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact pharmacokinetic properties?

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability but risking hepatotoxicity.
  • Metabolic stability : Chlorine substituents slow oxidative metabolism (CYP450), prolonging half-life .
  • SAR table :
SubstituentBioactivity (IC₅₀)LogP
2-Fluorophenyl12 µM (Anticancer)3.2
4-Chlorophenyl18 µM (Antimicrobial)3.8
  • In silico tools : Use SwissADME to predict ADME properties pre-synthesis .

Data Contradiction Analysis

Q. How to address conflicting reports on COX-1/COX-2 inhibition potency?

  • Experimental design flaws :
  • Enzyme source : Recombinant human COX vs. murine isoforms yield variability .
  • Substrate concentration : Maintain ≤10 µM arachidonic acid to avoid saturation.
    • Statistical validation : Use ANOVA with post-hoc Tukey tests (p<0.01) to confirm significance .

Methodological Recommendations

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates shelf-life suitability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.